2-(Anilinomethyl)-4-(benzyloxy)phenol

Catalog No.
S16077420
CAS No.
61593-32-6
M.F
C20H19NO2
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Anilinomethyl)-4-(benzyloxy)phenol

CAS Number

61593-32-6

Product Name

2-(Anilinomethyl)-4-(benzyloxy)phenol

IUPAC Name

2-(anilinomethyl)-4-phenylmethoxyphenol

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H19NO2/c22-20-12-11-19(23-15-16-7-3-1-4-8-16)13-17(20)14-21-18-9-5-2-6-10-18/h1-13,21-22H,14-15H2

InChI Key

YGKNFKBSCCTBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CNC3=CC=CC=C3

2-(Anilinomethyl)-4-(benzyloxy)phenol is an organic compound characterized by the molecular formula C20_{20}H19_{19}NO2_2. It features a phenolic structure with an anilinomethyl group and a benzyloxy substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The presence of both the aniline and benzyloxy groups enhances its reactivity and solubility, making it a candidate for various chemical transformations and biological investigations .

, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions with lithium aluminum hydride to yield amines or alcohols.
  • Substitution: Nucleophilic substitution reactions may occur, particularly at the benzyloxy group, using reagents like sodium hydride in dimethyl sulfoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(Anilinomethyl)-4-(benzyloxy)phenol typically involves multi-step organic reactions. One common method includes:

  • Starting Materials: The reaction begins with 4-benzyloxyaniline and formaldehyde or its derivatives.
  • Reaction Conditions: These components are reacted under acidic conditions, often using solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
  • Purification: After the reaction, purification steps such as recrystallization or chromatography may be employed to isolate the target compound from by-products .

2-(Anilinomethyl)-4-(benzyloxy)phenol has potential applications across several domains:

  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals due to its promising biological activities.
  • Materials Science: Utilized in creating novel materials with specific properties, such as polymers and coatings.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 2-(Anilinomethyl)-4-(benzyloxy)phenol focus on its ability to bind with various biological targets. Research is ongoing to determine how this compound interacts with enzymes and receptors, which could lead to insights into its therapeutic potential. Understanding these interactions is crucial for optimizing its efficacy and safety profile in medicinal applications .

Several compounds share structural similarities with 2-(Anilinomethyl)-4-(benzyloxy)phenol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Benzyloxy)phenolContains a benzyloxy group but lacks an anilinomethyl moietySimpler structure; primarily used as a reagent
2-(4-Benzyloxy-phenylamino)-nicotinic acidSimilar aniline structure; includes a nicotinic acid moietyIncorporates a different acid functionality
4’-Benzyloxy-2-bromopropiophenoneContains a bromine substituent; lacks phenolic OHExhibits different reactivity due to halogen presence

Uniqueness

The uniqueness of 2-(Anilinomethyl)-4-(benzyloxy)phenol lies in its combination of an isoindole core with both benzyloxy and anilinomethyl groups, which imparts specific chemical reactivity and biological properties not found in the similar compounds listed above. This distinct structure makes it particularly interesting for further exploration in both synthetic chemistry and pharmacology .

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

305.141578849 g/mol

Monoisotopic Mass

305.141578849 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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